Benzotiazine

Benzothiazines are a class of organic compounds featuring a benzene ring fused to a sulfur-containing thiazine ring system. These heterocyclic molecules exhibit a wide range of biological activities and applications in the pharmaceutical and agricultural industries. Their structural versatility allows for the synthesis of derivatives with diverse functional groups, making them suitable for various medicinal and pesticidal purposes.

The pharmacological properties of benzothiazines include their potential as analgesics, anti-inflammatory agents, and anticonvulsants due to their ability to modulate specific enzyme activities and receptor interactions. In agriculture, certain benzothiazine derivatives have shown efficacy in controlling fungal pathogens and pests, contributing to improved crop yields.

In terms of synthesis, benzothiazines can be prepared via various routes such as the reaction of a suitable aromatic compound with thiosemicarbazide or by the Curtin-Hammond rearrangement. Their chemical stability and reactivity towards functional group modifications make them valuable intermediates in organic chemistry.

Overall, benzothiazines represent an important subclass of heterocycles with significant potential for drug discovery and agricultural applications.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

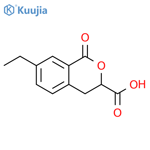

|

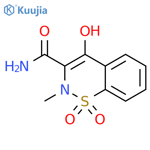

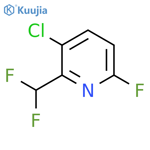

1H-2,3-Benzothiazin-4(3H)-one,3-propyl-, 2,2-dioxide | 31848-35-8 | C11H13NO3S |

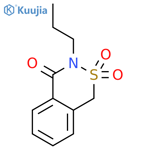

|

3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | 272437-84-0 | C9H7NO3S |

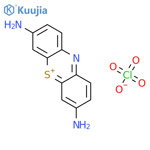

|

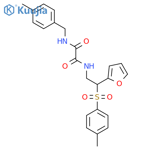

Thionin perchlorate | 25137-58-0 | C12H10ClN3O4S |

|

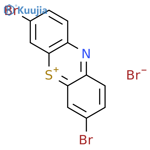

Phenothiazin-5-ium,3,7-dibromo-, bromide (1:1) | 46710-21-8 | C12H6Br3NS |

|

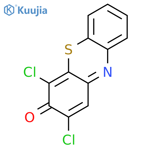

3H-Phenothiazin-3-one,2,4-dichloro- | 21004-90-0 | C12H5Cl2NOS |

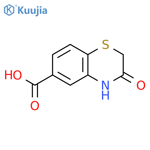

|

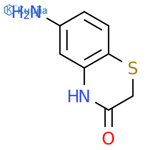

6-amino-3,4-dihydro-2H-1,4-benzothiazin-3-one | 21762-78-7 | C8H8N2OS |

|

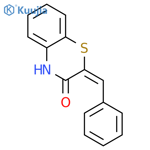

2H-1,4-Benzothiazin-3(4H)-one,2-(phenylmethylene)- | 24545-07-1 | C15H11NOS |

|

Despyridyl Piroxicam (Piroxicam Impurity C) | 24683-25-8 | C10H10N2O4S |

|

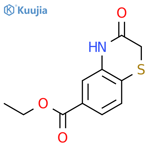

Ethyl 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | 204863-53-6 | C11H11NO3S |

|

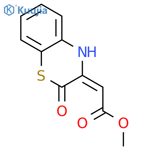

Acetic acid,2-(2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)-, methyl ester | 1774-77-2 | C11H9NO3S |

Letteratura correlata

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

Fornitori consigliati

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

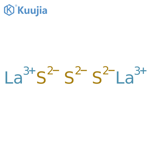

Lanthanum sulfide Cas No: 12031-49-1

Lanthanum sulfide Cas No: 12031-49-1 -

-